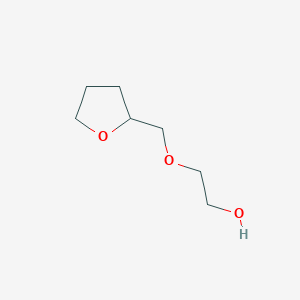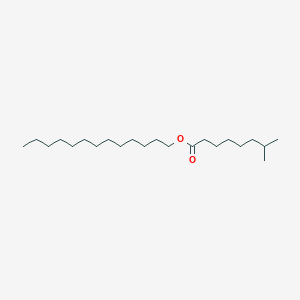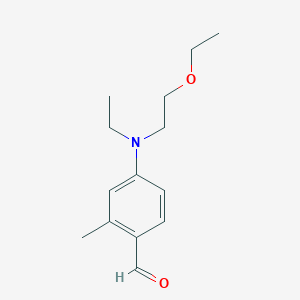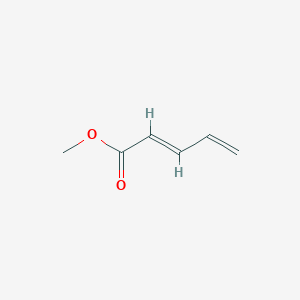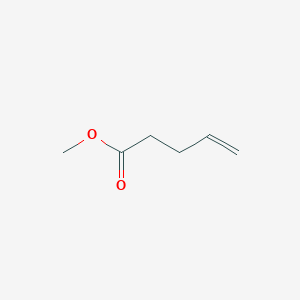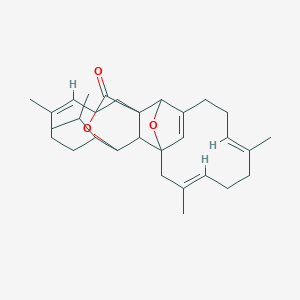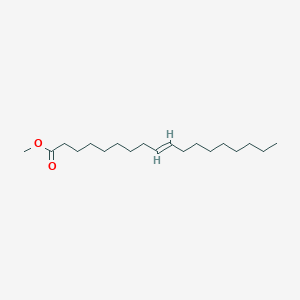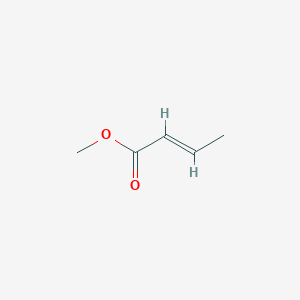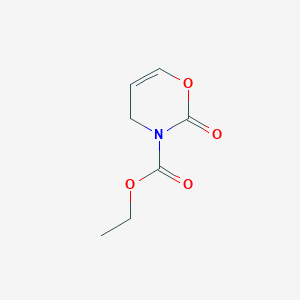
3-乙基-2-甲基-6-羟基八氢异喹啉-2,3(1H)-二羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves intramolecular cyclization reactions. For instance, ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate is used as a starting material for synthesizing pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate through intramolecular cyclizations . Similarly, ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates are synthesized via C–C bond formation between 2-ethoxycarbonylisoquinolinium chloride and trimethylsilyl enol ethers . These methods could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is characterized by the presence of a quinoline moiety, which is a fused benzene and pyridine ring. The papers describe various substitutions on the quinoline ring, such as methylenedioxy groups , hydroxy groups , and ethoxy groups , which influence the chemical behavior and physical properties of the compounds. The presence of substituents like ethyl and methyl groups, as well as a hydroxy group in the compound of interest, would similarly affect its molecular structure and reactivity.
Chemical Reactions Analysis
Isoquinoline derivatives undergo a variety of chemical reactions. For example, the synthesis of cyclopenta[f]isoquinoline derivatives involves Friedel-Crafts reactions, esterification, and cyclization steps . The preparation of 6-oxodecahydroisoquinoline-3-carboxylates involves hydrogenation and dissolving metal reductions . These reactions highlight the reactivity of different functional groups present in isoquinoline derivatives, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. For instance, the introduction of fluorine atoms and thiazetoquinoline moieties can lead to compounds with significant antibacterial properties, as seen in the synthesis of key intermediates for prulifloxacin (NM441) . The presence of hydroxy groups, as in the synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, can also affect the acidity and solubility of the compounds . These properties would need to be considered when analyzing the compound "3-Ethyl 2-Methyl 6-hydroxyoctahydroisoquinoline-2,3(1H)-dicarboxylate".
科学研究应用
抗氧化剂应用
对乙氧基喹及其衍生物等类似物的研究突出了这些化合物在保护鱼粉中多不饱和脂肪酸免受氧化的重要性,这对于防止鱼粉残留脂质高度不饱和而导致的自燃至关重要。这些化合物(包括氢醌等特定类似物)的抗氧化功效已通过比较研究得到证实,强调了它们在保持鱼粉产品质量和安全方面的作用 (de Koning, 2002)。
药物化学和药物开发
异喹啉衍生物(如 8-羟基喹啉)因其显着的生物活性和作为治疗各种威胁生命的疾病的广谱药物分子的潜力而受到药物化学的关注。这些衍生物的金属螯合性质强调了它们在开发治疗癌症、艾滋病毒和神经退行性疾病等疾病方面的效用。这一研究领域正在通过努力合成针对多种治疗应用的新型有效药物而不断发展 (Gupta, Luxami, & Paul, 2021)。
治疗专利和抗癌应用
四氢异喹啉是与查询化合物相关的另一组,因其在自然界中的“特权支架”而得到认可,表明了各种治疗活性的基础。这些化合物因其抗癌特性而被探索,其中特定的衍生物因其在治疗癌症和疟疾等疾病中的作用而获得专利。这突出了异喹啉衍生物在药物发现和治疗应用中的多种潜力 (Singh & Shah, 2017)。
环境和分析化学
对抗氧化剂及其分析测定的研究与理解异喹啉衍生物在各个领域的性能和应用有关。用于评估抗氧化活性的 ABTS 和 DPPH 检测等方法为评估 3-乙基-2-甲基-6-羟基八氢异喹啉-2,3(1H)-二羧酸酯等化合物在提高生物和环境系统中抗氧化能力方面的潜力提供了基础技术 (Munteanu & Apetrei, 2021)。
属性
IUPAC Name |
3-O-ethyl 2-O-methyl 6-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-3-20-13(17)12-7-10-6-11(16)5-4-9(10)8-15(12)14(18)19-2/h9-12,16H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKMPIBAINJONC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC(CCC2CN1C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl 2-Methyl 6-hydroxyoctahydroisoquinoline-2,3(1H)-dicarboxylate | |
CAS RN |
128073-41-6 |
Source


|
| Record name | 3-Ethyl 2-methyl octahydro-6-hydroxy-2,3(1H)-isoquinolinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128073-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3(1H)-Isoquinolinedicarboxylic acid, octahydro-6-hydroxy-, 3-ethyl 2-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

